7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
“7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 959058-59-4. It has a molecular weight of 241.08 and its IUPAC name is 7-bromo-4-methoxy-1-indanone .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromo and methoxy groups attached to a dihydroindenone core structure.Chemical Reactions Analysis
Chemical reactions involving bromo- and methoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions. These reactions are pivotal for the synthesis of various heterocycles and functionalized molecules.Physical and Chemical Properties Analysis
The physical properties of “this compound”, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents. The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule.Scientific Research Applications
Synthesis and Chemistry
- Enantiomerically Pure Synthesis : Zhang et al. (2014) developed a facile 7-step procedure for the synthesis of enantiomerically pure diarylethanes starting from related compounds, highlighting the importance of precise synthesis methods in producing high purity chemicals (Shuo Zhang et al., 2014).
- Brominated Derivatives in Heterocyclic Synthesis : Martins (2002) synthesized a series of brominated methoxy-alkenones, demonstrating their usefulness in the synthesis of heterocycles, which are important in many chemical and pharmaceutical applications (M. Martins, 2002).
- New Synthetic Approaches : Loubidi et al. (2016) reported a synthetic pathway to new bromo-methoxy-imidazole derivatives, showcasing the expanding capabilities in synthetic chemistry for creating novel compounds (M. Loubidi et al., 2016).
Analytical Chemistry
- Quantitative Determination Methods : Ertel and Carstensen (1987) explored the use of bromomethyl-methoxycoumarin as a derivatizing reagent for fatty acids, emphasizing the role of specific chemical reagents in quantitative analysis in analytical chemistry (K. Ertel & J. Carstensen, 1987).
Organic Chemistry and Molecular Studies
- Molecular Structure and Behavior : Aoki, Nakamura, and Ōki (1982) studied bromine-substituted methoxyphenylfluorenes to investigate their molecular behavior, such as rotational barriers, providing insights into molecular interactions and steric effects (M. Aoki, Mikio Nakamura, & M. Ōki, 1982).
- Molecular Synthesis and Stability : Bradshaw, Jones, and Nongrum (1991) discussed the stability of alkoxy-substituted inden-2-ones and their derivatives, highlighting the importance of molecular stability in organic synthesis (David P. Bradshaw, David W. Jones, & F. M. Nongrum, 1991).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQABQQBQNMZDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347115 | |
Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959058-59-4 | |
Record name | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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